4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine
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Overview
Description
“4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine” is a chemically synthesized compound . It has a molecular weight of 259.32 . The IUPAC name for this compound is 4-(4-tert-butylphenoxy)-3-fluorophenylamine .
Molecular Structure Analysis
The InChI code for “4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine” is 1S/C16H18FNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17/h4-10H,18H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine” has a molecular weight of 259.32 . It is recommended to be stored at ambient temperature .Scientific Research Applications
Synthesis and Characterization
4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine, a compound with potential applications in various scientific research fields, has been studied in different contexts, including synthesis methods, material properties, and chemical reactions. One approach for synthesizing related structures involves transforming 4-tert-butylphenols into 4-fluorophenols through a two-step procedure involving oxidative fluorination followed by acid-catalyzed aromatization, indicating the potential for creating fluorinated analogs including 4-[4-(tert-butyl)phenoxy]-3-fluorophenylamine under similar conditions (Bienvenu et al., 2002).
Electrochemical Properties
Electrochemical studies on tert-butylated phenols have shown selective oxidation behavior in aprotic environments. This suggests that compounds with tert-butyl groups, such as 4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine, could exhibit interesting electrochemical properties, potentially useful in materials science and organic electronics. The study on electrochemical versus chemical oxidation of bulky phenols indicates the influence of steric hindrance and phenoxyl radical stability on oxidation outcomes (Zabik et al., 2016).
Material Applications
Polymeric materials synthesized from diamines related to 4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine have shown enhanced solubility and thermal stability. These materials, such as polyimides synthesized from related diamines, exhibit high transparency and outstanding thermal properties, suggesting potential applications in advanced materials research. The synthesis and characterization of polyimides from related compounds demonstrate the impact of tert-butyl groups and phenoxy units on solubility and thermal properties (Li et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(4-tert-butylphenoxy)-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17/h4-10H,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZJKJYVUWUMOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine |
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